molecular formula C4H3ClF2O B8381106 2,2-Difluorocyclopropanecarbonyl chloride

2,2-Difluorocyclopropanecarbonyl chloride

Cat. No. B8381106
M. Wt: 140.51 g/mol
InChI Key: ARDXUROAPJDKCZ-UHFFFAOYSA-N
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Patent
US07652057B2

Procedure details

To monoethyl malonate (2.164 g, 16.4 mmol) in a round bottom flask under inert argon atmosphere was added 60 ml of THF and the vessel was cooled to −78° C. To this was added n-butyllithium solution (20.48 ml of 1.6 M in hexane, 32.8 mmol) and the temperature was raised gradually until it reached 0° C. for 15 minutes. The lithiated malonate solution was then cooled to −78° C. again and the crude 2,2-difluoro-cyclopropanecarbonyl chloride dissolved in THF (10 mL) was added drop wise over 20 minutes and the reaction mixture was warmed to 0° C. at which time the reaction was complete as shown by TLC (potasiumpermanganate stain). The reaction mixture was then worked up with (2×20 ml) saturated sodium hydrogen carbonate solution and (1×20 ml) saturated brine solution. This was then extracted with (2×20 ml) ethyl acetate and the organic portion of the reaction mixture was then reduced in-vacuo and subsequently adsorbed onto silica and chromatographed (AcOEt 10:90 heptane). Combination of the desired fractions and evaporation afforded 3-(2,2-difluoro-cyclopropyl)-3-oxo-propionic acid ethyl ester (678 mg, 43% yield) as a colourless liquid. MS (ESI+): 193.3, 4 ([M+H]+).
Quantity
2.164 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.C([Li])CCC.C([O-])(=O)CC([O-])=O.[F:22][C:23]1([F:29])[CH2:25][CH:24]1C(Cl)=O.[Mn]([O-])(=O)(=O)=O.[K+].C(=O)([O-])O.[Na+]>C1COCC1.[Cl-].[Na+].O>[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3]([CH:24]1[CH2:25][C:23]1([F:29])[F:22])=[O:5])[CH3:9] |f:4.5,6.7,9.10.11|

Inputs

Step One
Name
Quantity
2.164 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20.48 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(C1)C(=O)Cl)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Seven
Name
brine
Quantity
20 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised gradually until it
ADDITION
Type
ADDITION
Details
was added drop wise over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 0° C. at which time the reaction
EXTRACTION
Type
EXTRACTION
Details
This was then extracted with (2×20 ml) ethyl acetate
CUSTOM
Type
CUSTOM
Details
chromatographed (AcOEt 10:90 heptane)
CUSTOM
Type
CUSTOM
Details
Combination of the desired fractions and evaporation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(CC(=O)C1C(C1)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 678 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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